A Comprehensive Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
A Comprehensive Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
Abstract
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a "privileged" structure, integral to the development of targeted therapies, particularly kinase inhibitors. This in-depth technical guide is dedicated to a pivotal building block: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS No. 908287-21-8). We will provide a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its reactivity and strategic applications in the synthesis of next-generation therapeutics. This document is designed to serve as an essential resource for researchers, chemists, and drug development professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of the 7-Deazapurine Core
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a derivative of 7-deazapurine, a heterocyclic scaffold that is a bioisostere of purine. This structural motif is the foundation for numerous clinically significant molecules, most notably in the realm of kinase inhibitors.[1] Its value lies in the strategic placement of three key functional groups that allow for controlled, sequential diversification.
-
The C4-Chloro Group: This is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is frequently exploited to introduce amine-containing side chains that form critical hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.
-
The C5-Aldehyde Group: This versatile functional group serves as a chemical handle for a wide array of transformations. It can undergo reductive amination, Wittig reactions, condensations, oxidation to a carboxylic acid, or reduction to an alcohol, enabling the introduction of various pharmacophoric elements or solubility-enhancing groups.
-
The N7-Pyrrole Nitrogen: The N-H of the pyrrole ring can be readily deprotonated and alkylated or arylated. This position is often modified to fine-tune the molecule's physicochemical properties, such as solubility, metabolic stability, and overall pharmacokinetic (ADME) profile.
The combination of these reactive sites makes this compound a highly valuable and sought-after intermediate in the synthesis of inhibitors for critical signaling pathways, including the Janus kinase (JAK) family.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe handling, storage, and effective use in synthetic chemistry.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 908287-21-8 | |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| Appearance | Solid | |
| Melting Point | >250 °C | |
| Solubility | Soluble in DMSO and DMF. | |
| Purity | Typically >97% |
Note: While a specific melting point is not consistently reported in publicly available literature, its high polarity and crystalline nature suggest a high melting point, likely with decomposition. Solubility in common laboratory solvents like dichloromethane, ethyl acetate, and methanol is expected to be limited.
Safety Information
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood, using appropriate personal protective equipment (PPE).
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis and Mechanistic Rationale
The most common and efficient method for synthesizing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is through the Vilsmeier-Haack formylation of the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4]
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic aromatic substitution onto the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
The pyrrole ring of the 7-deazapurine core is electron-rich and thus highly activated towards electrophilic substitution. The formylation occurs regioselectively at the C5 position, which is the most nucleophilic carbon on the pyrrole ring.
Detailed Experimental Protocol
This protocol is a representative example synthesized from established Vilsmeier-Haack procedures.[6][7] It should be performed by qualified personnel with appropriate safety measures.
Reagents & Equipment:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water & Ice
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation (Causality: This exothermic reaction is performed at low temperature to ensure controlled formation of the reactive electrophile and prevent side reactions).
-
To a three-neck flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Add POCl₃ (3.0 equiv) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction (Causality: The electron-rich pyrrole attacks the Vilsmeier reagent. Heating is required to drive the electrophilic aromatic substitution to completion).
-
To the cold Vilsmeier reagent, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Hydrolysis (Causality: The reaction is quenched on ice to manage the exothermic decomposition of excess POCl₃. The subsequent addition of a base like sodium acetate facilitates the hydrolysis of the stable iminium salt intermediate to the desired aldehyde).
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry. This quench is highly exothermic.
-
Once the quench is complete, add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6-7.
-
Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate should form.
-
-
Isolation and Purification (Causality: The product is isolated by filtration and washed to remove inorganic salts. Further purification yields the final compound in high purity).
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethyl acetate or DCM.
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the title compound as a solid.
-
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is rooted in its distinct reactive sites, which can be addressed selectively.
Key Transformations
-
SNAr at C4: The chlorine atom is readily displaced by N-nucleophiles. This is the most common first step in elaborating the core, often using a chiral amine that will become a key part of the final pharmacophore.
-
Reductive Amination at C5: The aldehyde is a versatile handle for introducing diversity. A common follow-up reaction is reductive amination with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This allows for the installation of linkers or solubilizing groups.
-
N7-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an electrophile (e.g., alkyl halide, sulfonyl chloride) to modulate the molecule's properties. For example, protection with a tosyl group is common.
Application in the Synthesis of JAK Inhibitors (e.g., Tofacitinib)
This intermediate is a crucial building block for numerous JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. The JAK-STAT pathway is a primary signaling cascade for many cytokines involved in inflammation.
Caption: The canonical JAK-STAT signaling pathway and the mechanism of its inhibition.
In the synthesis of Tofacitinib, the precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically used.[1][8] A nucleophilic substitution reaction at the C4 position with a specific chiral piperidine derivative is a key step.[9] The aldehyde functionality on the title compound provides an alternative handle for creating novel analogues with different linkers or side chains at the C5 position.
Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a high-value, versatile intermediate that serves as a critical starting point for the synthesis of complex molecular architectures in drug discovery. Its well-defined and predictable reactivity allows for the strategic and efficient construction of potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any medicinal chemist aiming to innovate in the field of targeted therapies. The robust nature of this building block ensures its continued importance in the development of future medicines.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- EP3078665A1. (2016). Efficient method for the preparation of tofacitinib citrate.
-
Tofacitinib synthesis. (n.d.). Retrieved from University of Nebraska-Lincoln website: [Link]
- Srishylam, V., Devanna, N., & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Zhi, S. (2016).
-
LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Sources
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. growingscience.com [growingscience.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. research.unl.pt [research.unl.pt]
